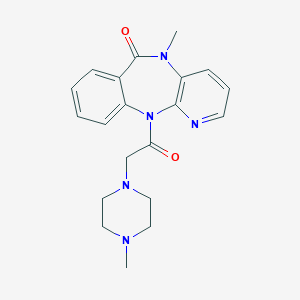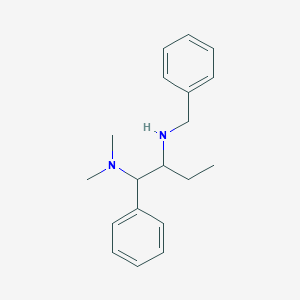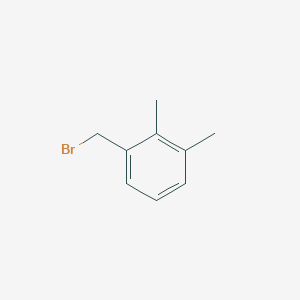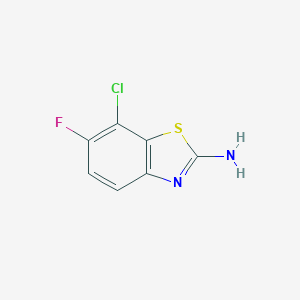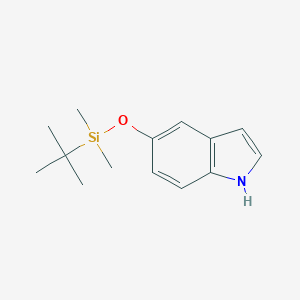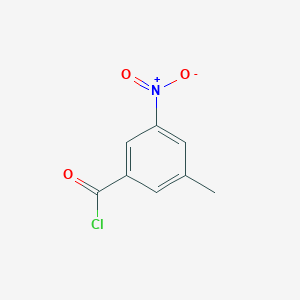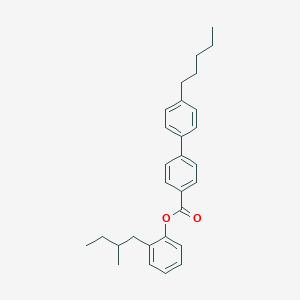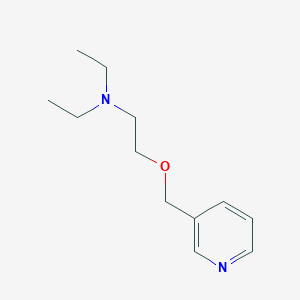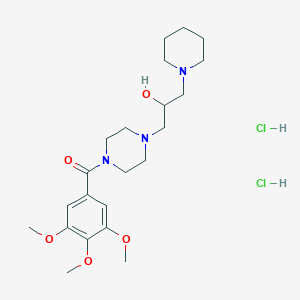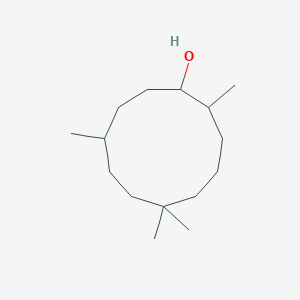
2,6,6,9-Tetramethylcycloundecan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6,9-Tetramethylcycloundecan-1-ol is a fragrance ingredient that is commonly used in perfumes, soaps, and other personal care products. It is also known by its trade name, Exaltolide. However, this compound has also gained attention in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2,6,6,9-Tetramethylcycloundecan-1-ol is not fully understood. However, it is believed to interact with receptors in the olfactory system, which is responsible for the sense of smell. It is also thought to have an effect on the skin barrier, which may contribute to its potential as a drug delivery agent.
Biochemical and Physiological Effects:
2,6,6,9-Tetramethylcycloundecan-1-ol has been shown to have a variety of biochemical and physiological effects. In a study conducted on rats, it was found to have anti-inflammatory properties. It has also been shown to have antioxidant activity in vitro. Additionally, it has been found to have a positive effect on wound healing in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,6,6,9-Tetramethylcycloundecan-1-ol in lab experiments is its availability and relative affordability. It is also relatively stable and easy to handle. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret results in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2,6,6,9-Tetramethylcycloundecan-1-ol. One area of interest is its potential as a drug delivery agent, particularly for topical applications. It may also be useful in the development of novel materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and potential physiological effects.
Synthesemethoden
The synthesis of 2,6,6,9-Tetramethylcycloundecan-1-ol involves the reaction of cyclododecanone with methyl vinyl ketone in the presence of a catalyst. This process yields a mixture of isomers, which can be separated and purified using various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2,6,6,9-Tetramethylcycloundecan-1-ol has been studied for its potential applications in various fields of science. In the field of materials science, it has been used as a building block for the synthesis of novel polymers with unique properties. In the field of pharmacology, it has been investigated for its potential as a drug delivery agent due to its ability to penetrate the skin barrier. It has also been studied for its potential use in the development of insect repellents.
Eigenschaften
CAS-Nummer |
19888-04-1 |
|---|---|
Produktname |
2,6,6,9-Tetramethylcycloundecan-1-ol |
Molekularformel |
C15H30O |
Molekulargewicht |
226.4 g/mol |
IUPAC-Name |
2,6,6,9-tetramethylcycloundecan-1-ol |
InChI |
InChI=1S/C15H30O/c1-12-7-8-14(16)13(2)6-5-10-15(3,4)11-9-12/h12-14,16H,5-11H2,1-4H3 |
InChI-Schlüssel |
ANJNISUYMPXZBS-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(CCCC(CC1)(C)C)C)O |
Kanonische SMILES |
CC1CCC(C(CCCC(CC1)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



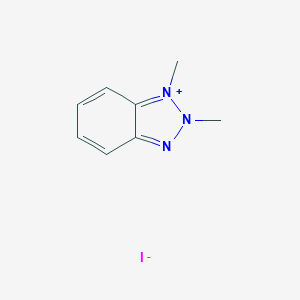
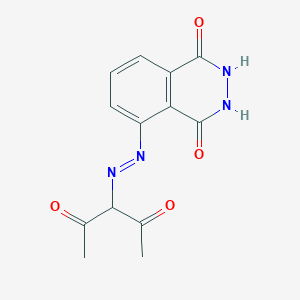
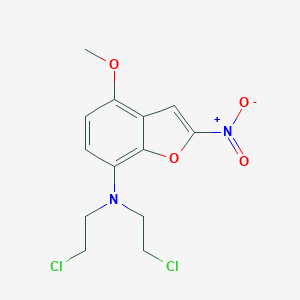
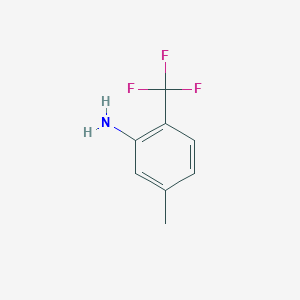
![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
